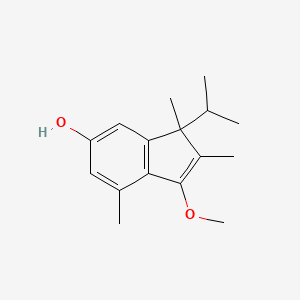
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol is an organic compound that belongs to the class of indenes. Indenes are bicyclic aromatic hydrocarbons that are often used in the synthesis of various chemical compounds due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2,3,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
- 2-Methoxy-1,3,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
Uniqueness
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
922721-79-7 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
1-methoxy-2,3,7-trimethyl-3-propan-2-ylinden-5-ol |
InChI |
InChI=1S/C16H22O2/c1-9(2)16(5)11(4)15(18-6)14-10(3)7-12(17)8-13(14)16/h7-9,17H,1-6H3 |
Clave InChI |
HNDNUEDASZBTPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=C(C2(C)C(C)C)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















